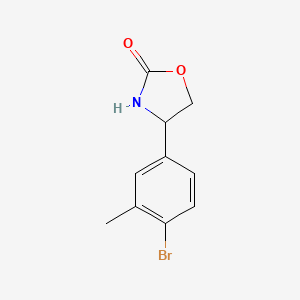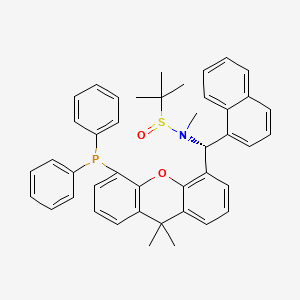![molecular formula C8H15NO B13640648 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[321]octan-2-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with a glycal, which is a derivative of a sugar.
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: This step involves the use of gold(I) catalysts to facilitate the migration and rearrangement of the glycal-derived 1,6-enyne bearing propargylic carboxylates.
Interrupted Nazarov Cyclization: The resultant compounds undergo interrupted Nazarov cyclization to afford diastereomerically pure 6-Oxabicyclo[3.2.1]octanes.
Industrial Production Methods
While specific industrial production methods for 6-Oxabicyclo[32
Análisis De Reacciones Químicas
Types of Reactions
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Aplicaciones Científicas De Investigación
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic amines with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a more complex tricyclic structure.
Uniqueness
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
6-oxabicyclo[3.2.1]octan-2-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-4-6-1-2-8-3-7(6)5-10-8/h6-8H,1-5,9H2 |
Clave InChI |
GTLSBXFTMUDSLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CC1OC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)



![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)


